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molecular formula C13H13N3O4 B8567565 6-Acetamido-5,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

6-Acetamido-5,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8567565
M. Wt: 275.26 g/mol
InChI Key: CJDLVABRKOGTAU-UHFFFAOYSA-N
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Patent
US03993656

Procedure details

Ethyl 6-acetamido-5,7-dimethyl-1,8-naphthyridin-2(1H)-one-3-carboxylate (321 mg., 1 mmole), prepared as described in Example 28, is dissolved in water (2 ml.) to which has been added 40% w/w potassium hydroxide solution (0.28 ml.) and the clear solution heated on a steam bath for 2 hours. The solution is cooled and acidified to pH 5.5 with dilute acetic acid giving initially a gelatinous precipitate which becomes denser and more crystalline on standing at ambient temperature. The product is collected, washed with water and dried yielding 195 mg. (66%) of product, m.p. 305° C. (dec.). The product is purified by dissolving in dilute ammonium hydroxide solution, treating with charcoal and reprecipitating with acetic acid with no change in melting point.
Name
Ethyl 6-acetamido-5,7-dimethyl-1,8-naphthyridin-2(1H)-one-3-carboxylate
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:6]([CH3:22])=[C:7]2[C:12](=[N:13][C:14]=1[CH3:15])[NH:11][C:10](=[O:16])[C:9]([C:17]([O:19]CC)=[O:18])=[CH:8]2)(=[O:3])[CH3:2].[OH-].[K+].C(O)(=O)C>O>[C:1]([NH:4][C:5]1[C:6]([CH3:22])=[C:7]2[C:12](=[N:13][C:14]=1[CH3:15])[NH:11][C:10](=[O:16])[C:9]([C:17]([OH:19])=[O:18])=[CH:8]2)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Ethyl 6-acetamido-5,7-dimethyl-1,8-naphthyridin-2(1H)-one-3-carboxylate
Quantity
321 mg
Type
reactant
Smiles
C(C)(=O)NC=1C(=C2C=C(C(NC2=NC1C)=O)C(=O)OCC)C
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the clear solution heated on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
on standing at ambient temperature
CUSTOM
Type
CUSTOM
Details
The product is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding 195 mg
CUSTOM
Type
CUSTOM
Details
The product is purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in dilute ammonium hydroxide solution
ADDITION
Type
ADDITION
Details
treating with charcoal
CUSTOM
Type
CUSTOM
Details
reprecipitating with acetic acid with no change

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1C(=C2C=C(C(NC2=NC1C)=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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